3-(Benzyloxy)cyclobutane-1-carboxamide
Description
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNAXLZNGXYIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclobutane Formation
The synthesis of 3-(benzyloxy)cyclobutane-1-carboxamide often begins with precursors such as 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate . These compounds undergo nucleophilic substitution under alkaline conditions (e.g., NaH, n-BuLi, or potassium tert-butoxide) to form a cyclobutane intermediate (Compound I). The reaction typically proceeds in polar aprotic solvents like DMF or THF at 120–140°C for 20–24 hours.
Key Reaction Conditions:
Deprotection and Hydrolysis to Carboxylic Acid
Compound I is hydrolyzed under acidic conditions (e.g., HCl or H₂SO₄) to remove protecting groups, yielding 3-oxocyclobutanecarboxylic acid (Compound II) . This step is critical for introducing the carboxylic acid moiety, which is later functionalized into the carboxamide group.
Optimized Parameters:
Hunsdiecker Reaction for Bromoalkane Synthesis
The carboxylic acid (Compound II) is converted to its silver carboxylate using silver oxide (Ag₂O) in carbon tetrachloride or chloroform. Subsequent reaction with elemental bromine (Br₂) via the Hunsdiecker reaction produces 1-bromo-3-(benzyloxy)cyclobutane (Compound III) .
Critical Parameters:
Nucleophilic Substitution with Benzyl Alcohol
Compound III reacts with benzyl alcohol in THF under alkaline conditions (NaH or n-BuLi) to form 3-(benzyloxy)cyclobutanecarboxylic acid , which is then converted to the carboxamide via amidation. The amidation step typically employs ammonium chloride or amines in the presence of coupling agents like EDCl/HOBt.
Amidation Conditions:
Alternative Route via Cyclobutane-1,1-dicarboxylic Acid Derivatives
Benzyloxy Group Introduction
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid (CAS 84182-46-7) serves as a precursor. One carboxylic acid group is selectively reduced or amidated while retaining the benzyloxy substituent. For example, partial amidation using thionyl chloride (SOCl₂) followed by ammonia yields the monocarboxamide derivative.
Selective Amidation Steps:
-
Activation: Treat with SOCl₂ to form acyl chloride.
-
Ammonolysis: React with NH₃ in anhydrous THF.
-
Workup: Neutralize with HCl and isolate via crystallization.
Reaction Metrics:
-
Temperature: 0–5°C (activation), 25°C (ammonolysis)
-
Yield: ~50–60%
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
Industrial methods prioritize cost-effective solvents (e.g., DCM over THF) and recyclable catalysts. Continuous flow reactors enhance yield and reduce reaction times for steps like the Hunsdiecker reaction.
Hazard Mitigation
-
Bromine Handling: Closed systems with scrubbing units to manage Br₂ vapors.
-
Silver Recovery: Electrochemical recovery of Ag from reaction waste.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic/Hunsdiecker | 4 steps, Ag₂O/Br₂ | 60–70% | High | Moderate |
| Dicarboxylic Acid Route | 3 steps, selective amidation | 50–60% | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxycarbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenylmethoxycarbonyl derivatives.
Reduction: Formation of cyclobutylamine derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Benzyloxy)cyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The phenylmethoxy group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Benzylcyclobutane-1-carboxylic Acid
- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 g/mol .
- Functional Groups : Carboxylic acid (-COOH) and benzyl (-CH₂C₆H₅).
- Key Differences :
- Acidity : The carboxylic acid (pKa ~4–5) is significantly more acidic than the carboxamide (pKa ~17–18), enabling salt formation and higher water solubility.
- Reactivity : The -COOH group reacts readily with nucleophiles (e.g., esterification), whereas the carboxamide is more stable under physiological conditions.
- Applications : Used as a building block for esters or amides in synthesis, contrasting with the carboxamide’s role in mimicking peptide bonds for drug-target interactions .
3-(Phenoxy)cyclobutane-1-carboxamide
- Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol.
- Functional Groups: Carboxamide (-CONH₂) and phenoxy (-OC₆H₅).
- Key Differences: Substituent Effects: The phenoxy group lacks the CH₂ spacer present in benzyloxy, reducing flexibility and lipophilicity. Direct aromatic attachment may increase electron-withdrawing effects, altering electronic distribution. Solubility: Lower lipophilicity compared to the benzyloxy analog may reduce membrane permeability but improve aqueous solubility.
Cyclohexane Analogs (e.g., 3-Benzyloxycyclohexane-1-carboxamide)
- Structural Impact : Cyclohexane’s reduced ring strain increases stability but diminishes conformational rigidity.
- Pharmacokinetics : The larger ring size may hinder binding to certain enzyme active sites optimized for flat, strained cyclobutane systems.
Data Table: Comparative Properties of Key Compounds
Q & A
Q. What are the common synthetic routes for preparing 3-(Benzyloxy)cyclobutane-1-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzyl-protected intermediates and cyclobutane derivatives. For example, benzyl bromide is reacted with cyclobutane-carboxylic acid precursors in the presence of triethylamine (TEA) as a base, using tetrahydrofuran (THF) as a solvent at room temperature for 2 hours . Yield optimization involves adjusting stoichiometry, catalyst selection (e.g., carbodiimides for amide bond formation), and purification via column chromatography or recrystallization. Purity is confirmed using HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the benzyloxy group (δ ~4.5 ppm for OCH2Ph) and cyclobutane ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching C12H14NO3).
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection .
- X-ray Crystallography : Resolves 3D conformation and bond angles for stereochemical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or impurities. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Purity Verification : Confirm compound integrity via HPLC and NMR.
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing benzyloxy with methoxy or halogenated groups) to pinpoint bioactive motifs . For instance, replacing the benzyl group with a 3-chlorophenyl moiety alters binding affinity by 30% in enzyme inhibition assays .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict ligand-receptor interactions. For example, docking into the active site of cyclooxygenase-2 (COX-2) reveals hydrogen bonds between the carboxamide group and Arg120 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
- Free Energy Calculations : Use MM/GBSA to estimate ΔGbinding, validated by experimental IC50 values .
Q. How do structural modifications at the benzyloxy group influence the compound's pharmacokinetic properties?
- Methodological Answer :
- Electron-Withdrawing Groups : Introducing -CF3 at the benzyl para position increases metabolic stability (t1/2 from 2.1 to 4.8 hours in microsomal assays) by reducing oxidative cleavage .
- Hydrophobicity : LogP measurements (e.g., from 1.8 to 2.5 with a methyl substituent) correlate with enhanced membrane permeability in Caco-2 assays .
- In Vivo Studies : Radiolabeled analogs (e.g., 14C-tagged) track bioavailability and tissue distribution in rodent models .
Additional Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture absorption .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents to prevent decomposition .
Q. How can researchers validate the enantiomeric purity of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers (Rf and Sf retention times differ by ≥2 minutes) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for absolute configuration assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
